Cys-pro
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
ZSRSLWKGWFFVCM-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
Origin of Product |
United States |
Significance of Dipeptides and the Cys Pro Motif in Biological Systems Research
Dipeptides, the simplest peptide units, play crucial roles in various biological processes, acting as signaling molecules, enzyme inhibitors, and intermediates in metabolism. The Cys-Pro motif, in particular, garners special attention due to the unique attributes of cysteine and proline.
Cysteine's thiol side chain is highly reactive, capable of forming disulfide bonds, which are vital for the structural integrity and stability of many proteins. quora.comstackexchange.com This reactivity also allows cysteine to participate in a variety of biochemical reactions, including metal binding and redox catalysis. Proline is unique among the proteinogenic amino acids for its secondary amine, where the side chain forms a cyclic structure with the backbone. embopress.orgyoutube.com This rigid structure restricts the conformational flexibility of the peptide backbone, often inducing kinks or turns in protein structures and disrupting secondary structures like alpha-helices. khanacademy.orgyoutube.com
The combination of cysteine's reactivity and proline's structural rigidity within the this compound motif results in a dipeptide with a distinct conformational predisposition. This motif can influence protein folding, stability, and function in significant ways. For instance, in the transcription factor BACH1, multiple this compound motifs are involved in heme binding, which regulates the protein's activity. nih.gov The specific spatial arrangement of these motifs is crucial for their individual functions, highlighting the importance of the this compound sequence in protein-protein interactions and regulation. nih.gov Furthermore, the presence of proline can influence the cis-trans isomerization of the peptide bond, adding another layer of regulatory potential to protein function. nih.gov
Interdisciplinary Research Landscape Surrounding Cysteine and Proline in Peptide and Protein Studies
The study of peptides and proteins containing cysteine and proline is inherently interdisciplinary, bridging organic chemistry, biochemistry, molecular biology, and medicinal chemistry. The unique properties of the Cys-Pro motif have made it a valuable tool and a subject of investigation across these fields.
In synthetic peptide chemistry , the this compound linkage is utilized in innovative ligation and cyclization strategies. The development of methods like native chemical ligation (NCL) often involves a C-terminal thioester and an N-terminal cysteine, enabling the synthesis of large peptides and proteins. nih.govmdpi.com Variations of these methods, such as the use of cysteinyl prolyl esters (CPE), have been developed to facilitate efficient peptide cyclization, a strategy employed to enhance the stability and biological activity of peptides. nih.gov The synthesis of peptides containing this compound motifs can be challenging, and the development of protecting groups for the cysteine thiol is an active area of research to prevent unwanted side reactions. researchgate.netacs.orgresearchgate.net
In medicinal chemistry and drug discovery , peptides containing this compound motifs are explored for their therapeutic potential. The conformational constraint imposed by proline and the potential for disulfide bridging with cysteine can lead to peptides with improved resistance to proteolytic degradation and enhanced binding affinity for their biological targets. nih.gov Research has focused on designing cyclic peptides containing the this compound motif with specific biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.net For example, a synthetic peptide containing a D-isomer of a this compound containing sequence has been shown to be a sensitive agent for trapping reactive metabolites, a crucial step in drug development and toxicity screening. researchgate.net
Overview of Key Research Areas in Cys Pro Chemistry and Biology
The versatility of the Cys-Pro motif has led to its investigation in several key research areas:
Novel Peptide Synthesis and Modification: A significant area of research focuses on leveraging the this compound motif for the synthesis of complex peptides. This includes the development of new ligation and cyclization methodologies that are more efficient and allow for the creation of novel peptide architectures. nih.govnih.gov The use of this compound pseudoprolines as temporary protecting groups that also enhance solubility and prevent aggregation during solid-phase peptide synthesis is another active field of study. researchgate.netacs.org
Biologically Active Peptides: There is a strong interest in the discovery and design of this compound containing peptides with therapeutic properties. This includes screening for novel antimicrobial and antifungal peptides from natural sources and the rational design of synthetic peptides with enhanced activity and stability. nih.govresearchgate.net The unique structural constraints of this compound containing cyclic peptides make them attractive scaffolds for targeting protein-protein interactions.
Protein Engineering and Function: Researchers are exploring the role of the this compound motif in native proteins to understand how it contributes to their structure, function, and regulation. This includes studying enzymes, transcription factors, and structural proteins where the this compound motif is conserved. nih.gov By understanding the natural roles of this motif, scientists can better engineer proteins with novel functions or improved properties.
Biomarker and Diagnostic Tool Development: The reactivity of the cysteine residue in the this compound dipeptide can be exploited for the development of probes and biomarkers. For instance, this compound adducts have been identified as potential biomarkers for exposure to certain chemical agents.
The following table summarizes some of the key research applications involving the this compound motif:
| Research Area | Application of this compound Motif |
| Peptide Synthesis | Facilitating peptide ligation and cyclization through methods like NCL and CPE. |
| Use of this compound pseudoprolines to improve solid-phase peptide synthesis. | |
| Medicinal Chemistry | Design of conformationally constrained cyclic peptides with enhanced stability and bioactivity. |
| Development of antimicrobial and antifungal peptides. | |
| Use in trapping reactive drug metabolites for safety assessment. | |
| Biophysics | Studying the conformational impact of the motif on peptide and protein structure. |
| Investigating the kinetics and thermodynamics of cis-trans proline isomerization. | |
| Protein Engineering | Understanding the role of the motif in protein folding, stability, and function. |
| Modifying proteins with this compound motifs to alter their properties. | |
| Diagnostics | Development of biomarkers based on the reactivity of the cysteine residue. |
Molecular Recognition and Interaction Mechanisms Involving Cys Pro Sequences
Characterization of Specific Cys-Pro Mediated Biomolecular Interactions
The this compound motif is recognized for its involvement in specific biomolecular interactions, notably in protein-peptide recognition and the modulation of protein function through targeted cysteine residues.
Protein-Peptide Interactions Involving this compound Motifs
This compound motifs are found in various proteins and peptides and are implicated in specific binding events. For instance, a cysteine protease from ginger rhizome (GP-II) exhibits specificity for cleaving peptides with proline at the P2 position, highlighting the importance of proline in substrate recognition by this enzyme. While the specific amino acids forming the S2 pocket of GP-II (Trp, Met, and Ala) are similar to those in the proline binding pockets of unrelated enzymes, there is no conserved three-dimensional arrangement, suggesting that the specificity for proline might be attributed to its direct effect on the substrate peptide backbone conformation. acs.orgnih.gov
The this compound motif has also been identified as a key structural element in heme-binding motifs (HBMs), also known as heme-regulatory motifs (HRMs). mdpi.comresearchgate.netresearchgate.netnih.gov These motifs are short amino acid sequences containing at least one heme-coordination site. mdpi.comresearchgate.netnih.gov The Cys residue within the CP motif often functions as an axial ligand to coordinate the heme iron, with the adjacent proline residue potentially contributing to stabilization. researchgate.net Analysis of mammalian HRM-containing proteins suggests that cysteine coordination plays a major role in transient heme-binding events. researchgate.net The proline residue in these structures has been observed to introduce a bend in the backbone, which may prevent contact with the heme face. mdpi.com
Specific examples illustrate the functional significance of this compound containing motifs in protein-peptide interactions:
In the BRCA1 RING domain, a this compound-Ile-Cys motif is found within the first zinc-binding cysteine motif. nih.gov A key residue within this motif, Ile26, is located at the interface of the interaction between BRCA1 and UbcH5c, an E2 enzyme. nih.gov Mutation of Ile26 has been shown to abrogate the interaction with BRCA1/BARD1. nih.gov
Heme binding to heme-regulatory motifs (HRMs) featuring a this compound dipeptide core, with cysteine serving as the heme ligand, regulates the localization, stability, and activity of proteins such as ALAS1. nih.gov This interaction can inhibit mitochondrial transport of the immature protein and induce degradation of the mature form. nih.gov
In the transcription factor BACH1, multiple this compound motifs in its intrinsically disordered regions mediate distinct and overlapping functions upon heme binding, contributing to the regulation of BACH1 activity. nih.gov
Modulating Protein Function through Targeted Cysteine Residues
Cysteine residues are highly reactive due to their thiol group and can be targeted for site-selective modification, which in turn can modulate protein function. mdpi.comexplorationpub.com While this subsection broadly refers to targeting cysteine, the context of the article focuses on this compound sequences. Cysteine residues can act as catalytic residues, sites for post-translational modifications, ligands in metal binding sites, and participate in disulfide bond formation. mdpi.comnih.gov Their reactivity makes them prime targets for chemical modification and the development of covalent inhibitors. mdpi.comexplorationpub.comresearchgate.net
Targeting cysteine residues, including those within this compound sequences, can lead to conformational changes that inhibit protein activity. mdpi.com This is particularly relevant for noncatalytic cysteine residues, which are often less conserved than active-site cysteines, potentially allowing for more specific targeting. mdpi.com
Examples of how cysteine targeting, relevant to this compound's role, can modulate protein function include:
Irreversible modification of target cysteine residues has been used to modulate the activity of various enzymes, such as proteases. mdpi.com
Cysteine residues can be involved in the regulation of protein activity and signaling through reactions of their thiol groups, including redox events, metal chelation, and S-nitrosylation. researchgate.netuniprot.org These modifications can act as molecular switches controlling protein function. researchgate.net
In the context of heme-binding proteins, the this compound motif's interaction with heme can directly regulate protein function, as seen with ALAS1 and BACH1. nih.govnih.gov
Development of this compound Based Probes for Mapping Interaction Networks
The unique reactivity of cysteine, often in the context of specific sequences like this compound, has facilitated the development of chemical biology tools for site-selective protein modification and the mapping of interaction networks.
Chemical Biology Tools for Site-Selective Protein Modification
Site-selective protein modification is crucial for studying protein function and developing therapeutics. rsc.orgcore.ac.ukrsc.org Cysteine residues are frequently targeted for such modifications due to their high nucleophilicity and relatively low abundance compared to other reactive amino acids like lysine. explorationpub.comresearchgate.net While achieving site-selectivity remains challenging, strategies exploiting the unique reactivity and context of specific residues are being developed. explorationpub.comrsc.org
This compound containing sequences can be utilized in the design of chemical probes for site-selective modification. For instance, a nine-amino acid motif containing this compound (Met-Cys-Pro-Phe-Leu-Pro-Val-Val-Tyr), termed an engineered reaction (EnAct) tag, has been developed for catalyst-free, site-selective protein modification. mit.edu This tag undergoes rapid nucleophilic aromatic substitution with a perfluoroarene-containing probe, demonstrating enhanced selectivity and reactivity even in complex biological mixtures. mit.edu
Activity-based protein profiling (ABPP) is a powerful platform for proteome-wide profiling of functional cysteines, and many of the cysteines liganded by ABPP probes are associated with disease development, facilitating the development of cysteine-based covalent drugs. researchgate.net Understanding the reactivity of cysteine towards different electrophilic groups is crucial for designing effective cysteine-reactive probes. researchgate.net
Identification of Binding Regions and Interacting Partners
This compound containing sequences can serve as recognition motifs or be part of probes used to identify protein binding regions and interacting partners. The specific interactions mediated by this compound motifs, such as those with heme or in protein-peptide interfaces, can be leveraged to map interaction networks.
Studies investigating protein-peptide interactions often involve identifying binding sites and interacting partners. For example, the identification of the S2 binding pocket in the ginger protease GP-II, which accommodates proline, illustrates how the specificity for this residue can define a binding region. acs.orgnih.gov
The use of peptide libraries and screening methods can help identify proteins that interact with specific motifs. While not exclusively focused on this compound, studies using proteomic phage display libraries to screen for binding partners of hub proteins like LC8, which interact with recognition motifs within intrinsically disordered regions, demonstrate a general approach for identifying interacting proteins based on specific sequences. life-science-alliance.org
Furthermore, chemical probes, including those potentially designed to target or incorporate this compound, can be used to identify and profile reactive cysteine residues within complex proteomes, thereby helping to map protein interaction networks and identify potential binding partners or functional sites. researchgate.netoup.com
Computational Design of this compound Containing Ligands and Peptidomimetics
Computational methods play an increasingly important role in the design of ligands and peptidomimetics, including those incorporating this compound sequences. These approaches can help predict favorable conformations, binding affinities, and potential interactions.
The design of peptidomimetics, molecules that mimic the structural and functional properties of peptides, is a significant area in drug discovery. researchgate.netnih.gov Incorporating non-natural amino acids or introducing conformational constraints can improve their stability and pharmacokinetic properties. researchgate.netnih.gov
Computational design strategies can be applied to this compound containing peptides and peptidomimetics:
Computational and rational design approaches are used in the development of unnatural amino acid-containing peptidomimetics. nih.gov
Modeling studies can provide insights into the preferred conformations of cyclic peptides, including those constrained by disulfide bonds involving cysteine residues, which can be influenced by the presence of proline. nih.gov
Computational methods can assist in identifying potential protein-protein interactions based on recognition motifs, which could include this compound containing sequences. d-nb.info
The unique structural influence of proline, which can induce bends and restrict conformational flexibility, combined with the reactivity of cysteine, makes the this compound dipeptide an interesting target for computational design efforts aimed at creating ligands or peptidomimetics with specific structural and functional properties. researchgate.net
Interactive Data Table: Key Proteins and Interactions Involving this compound Motifs
| Protein/Enzyme | This compound Motif Context | Interaction/Function | Relevant Citation(s) |
| Ginger Protease (GP-II) | S2 binding pocket specificity | Cleavage of peptides with P2 proline | acs.orgnih.gov |
| BRCA1 RING domain | This compound-Ile-Cys motif | Interaction with E2 enzyme UbcH5c | nih.gov |
| ALAS1 | Heme Regulatory Motif (HRM) | Heme binding, regulation of localization, stability, and activity | nih.gov |
| BACH1 | Multiple this compound motifs in IDRs | Heme binding, regulation of transcription factor activity | nih.gov |
| Cytochrome c1 heme lyase (CC1HL) | This compound-Val (CPV) motif | Heme binding, stabilization, refolding, inhibition of mitochondrial import | nih.gov |
| Engineered Reaction (EnAct) tag | Met-Cys-Pro-Phe-Leu-Pro-Val-Val-Tyr | Site-selective protein modification via nucleophilic aromatic substitution with probe | mit.edu |
Biological Activities and Mechanistic Insights of Cys Pro Containing Molecules
Enzymatic Processing and Substrate Specificity of Cys-Pro Bonds
The presence of proline in a peptide sequence is known to influence proteolytic cleavage due to its rigid ring structure. Recent findings indicate that enzymes previously characterized for post-proline cleavage also exhibit specificity towards peptide bonds involving cysteine.
Post-Proline Cleaving Enzymes (PPCEs) and Post-Cysteine Specificity
Post-proline cleaving enzymes (PPCEs), such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, have traditionally been recognized for their ability to cleave peptide bonds following proline and alanine (B10760859) residues. citeab.comresearchgate.netnih.govnih.govmolview.orgsci-hub.sechem960.com However, systematic analyses of cleavage preferences have revealed that these enzymes also display specificity for cleavage after reduced cysteine residues. citeab.comresearchgate.netnih.govnih.govmolview.orgsci-hub.sechem960.com This post-cysteine cleavage activity was found to be inhibited by modifications to the cysteine residue, including alkylation, disulfide bond formation, and oxidation. citeab.comresearchgate.netnih.govmolview.orgsci-hub.se The observation that this specificity was previously undetected is likely attributable to the common practice of cysteine alkylation during sample preparation in proteomics studies. nih.govmolview.orgsci-hub.se These findings suggest a need to redefine the substrate preferences of PPCEs to include post-cysteine cleavage. researchgate.netnih.govmolview.orgchem960.com
Mechanisms of Cysteine Protease Activation and Catalysis
Cysteine proteases are a class of enzymes that utilize a catalytic cysteine residue for the hydrolysis of peptide bonds. These enzymes are typically synthesized as inactive zymogens, containing a prodomain that sterically hinders the active site. nih.govbiorxiv.orgnih.govbiorxiv.org Activation of cysteine proteases involves the removal of this inhibitory prodomain through controlled proteolysis. nih.govbiorxiv.orgbiorxiv.org This processing can occur via autocatalysis, often triggered by changes in pH that lead to conformational rearrangements exposing the cleavage site within the prodomain to the enzyme's own active site, or through transactivation by other proteases or molecules of the same enzyme. nih.govbiorxiv.orgbiorxiv.org
The catalytic mechanism of cysteine proteases involves a nucleophilic attack on the substrate's peptide bond by the thiolate anion of the catalytic cysteine, often assisted by a histidine residue in a catalytic dyad or triad (B1167595) (Cys-His or Cys-His-Asn/Asp). nih.govbiorxiv.orgbiorxiv.org This attack results in the formation of a tetrahedral intermediate, which then collapses to release the N-terminal portion of the substrate and form a thioester linkage between the catalytic cysteine and the C-terminal part of the substrate (an acyl-enzyme intermediate). The final step involves the hydrolysis of this thioester bond, releasing the C-terminal product and regenerating the free enzyme. While the general mechanism is well-established, the specific influence of a this compound sequence within a substrate or the protease itself on the detailed activation or catalytic steps requires further investigation. Some studies on Fasciola hepatica cathepsins, which are cysteine proteases, have indicated a preference for proline at the P2 position of the substrate in one isoform (FhCL2), highlighting that the local sequence context, including the presence of proline, can contribute to substrate specificity.
Role of Cysteine in Redox Signaling and Metabolism (this compound Context)
Cysteine residues are critical components of the cellular redox system due to the reactive nature of their thiol groups. These thiols are highly susceptible to modifications by reactive oxygen, nitrogen, and sulfur species, playing a key role in redox signaling and metabolic regulation.
Cysteine Redoxome and its Regulation
The "redoxome" refers to the comprehensive network of redox-active molecules and protein modifications that maintain cellular redox homeostasis and facilitate redox signaling. Cysteine residues are central to the redoxome, with their reversible oxidative post-translational modifications (PTMs) acting as molecular switches that modulate protein activity and function in response to changes in the cellular redox environment. The thioredoxin (Trx) system is a vital component of the cellular antioxidant defense and a key regulator of the redoxome. Thioredoxin proteins contain a conserved active site motif, often Cys-Gly-Pro-Cys, where the cysteine residues undergo reversible oxidation and reduction, playing a crucial role in reducing disulfide bonds and other oxidized cysteine species in target proteins. The presence of the this compound motif within this critical redox-regulating enzyme highlights the potential significance of this sequence in maintaining redox balance, although the specific regulatory implications of the this compound dipeptide independent of the broader Cys-Gly-Pro-Cys motif require further exploration.
Post-Translational Modifications of Cysteine and their Functional Implications
Cysteine residues undergo a wide array of PTMs, many of which are oxidative and influenced by the cellular redox state. These modifications include the formation of disulfide bonds (intramolecular or intermolecular), S-sulfenylation (-SOH), S-sulfinylation (-SO2H), S-sulfonylation (-SO3H), S-glutathionylation (-SSG), S-nitrosylation (-SNO), and persulfidation (-SSH). These PTMs can profoundly impact protein structure, stability, localization, interactions, and enzymatic activity, thereby influencing a multitude of cellular processes, including signal transduction pathways and metabolic regulation. Disulfide bonds, formed between two cysteine residues, are particularly important for stabilizing the folded structure of many proteins. While the general functional implications of cysteine PTMs are well-documented, specific research detailing how the presence of an adjacent proline residue in a this compound sequence influences the susceptibility of the cysteine to particular PTMs or the functional outcome of such modifications is an area of ongoing investigation. The detection of peptides like Ser-Pro-Cys in biological samples and studies exploring their potential biological activities suggest that this compound containing sequences can exist and may have specific functions, potentially mediated or modulated by cysteine modifications.
Research on this compound in Reactive Sulfur Species (RSS) Chemistry
Reactive Sulfur Species (RSS), such as hydrogen sulfide (B99878) (H2S) and polysulfides, are increasingly recognized as important signaling molecules that exert many of their effects through the modification of cysteine residues. Persulfidation (sulfhydration), the formation of a persulfide bond (-SSH) on a cysteine thiol, is a key PTM mediated by H2S and other RSS. Polysulfides can also induce S-persulfidation. These modifications can alter protein function and are involved in various physiological and pathological processes. While the broader field of cysteine modification by RSS is an active area of research, specific studies focusing solely on the reactivity of cysteine within a this compound dipeptide or this compound containing sequences with various RSS are not extensively detailed in the provided search results. The general principles of cysteine's nucleophilic thiol group reacting with electrophilic sulfur species apply, but the specific influence of the adjacent proline on this reactivity or the resulting biological outcomes in the context of RSS chemistry remains an area requiring more dedicated investigation.
Investigation of Antimicrobial Activities and Mechanisms
This compound sequences can be found within antimicrobial peptides (AMPs), contributing to their structure and function. AMPs are key components of innate immunity across various organisms, possessing antibacterial, antifungal, antiviral, and antiprotozoal activities. mdpi.comnih.gov
Design and Evaluation of this compound Enriched Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a diverse group of molecules, often cationic and amphipathic, with molecular weights typically ranging from 3–10 kDa. mdpi.com Based on their structure, AMPs can be classified into subgroups, including those stabilized by disulfide bridges and those with an overrepresentation of specific amino acids like proline or cysteine. mdpi.com Peptides rich in proline and arginine are characteristic of proline-rich AMPs (PrAMPs). mdpi.comnih.gov Some PrAMPs also contain cysteine-rich domains. mdpi.com For instance, Ls-Stylicin1, an AMP from the shrimp Litopenaeus vannamei, has an N-terminal domain rich in proline and a C-terminal domain rich in cysteine, demonstrating high antifungal activity. mdpi.com Crustins, found in crustaceans, are another example of AMPs containing a whey acidic protein (WAP) domain and proline-rich regions. mdpi.com Cysteine-rich AMPs, such as defensins and cyclotides, are widely distributed in nature, including in mammals, insects, and plants, and their structures are often stabilized by disulfide bonds. encyclopedia.pubresearchgate.netrsc.org The presence of cysteine residues allowing for disulfide bond formation can enhance the antimicrobial activity and stability of peptides. scirp.org Studies on vicilin-derived cysteine-rich peptides from plants like Centrosema virginianum have shown antifungal activity, which is enhanced by the formation of disulfide bonds. scirp.org
Molecular Mechanisms of Action (e.g., membrane interaction, intracellular targeting)
The mechanisms of action of AMPs are diverse, but a primary target for many is the microbial cell membrane. mdpi.comthesciencebistro.comexplorationpub.com Interactions with membrane phospholipids (B1166683) can lead to various effects, including micelle formation, pore formation (such as barrel-stave or toroidal pores), aggregation, and destabilization of the membrane, ultimately resulting in cell death. mdpi.comexplorationpub.comnih.govmdpi.com The electrostatic interaction between the positively charged AMPs and the negatively charged bacterial cell membranes is a key initial step, followed by insertion and conformational changes within the membrane. explorationpub.comnih.govmdpi.comnih.gov
Some AMPs, particularly proline-rich ones, can target intracellular structures after penetrating the microbial cell membrane. mdpi.comthesciencebistro.com This penetration may involve specific transporters in the cell membrane. mdpi.com For example, proline-rich AMPs can inhibit protein synthesis by interacting with the 70S ribosome subunit or heat shock proteins like DnaK, leading to the accumulation of misfolded proteins. mdpi.comnih.govthesciencebistro.com While cysteine-rich AMPs often exert their effects through membrane permeabilization, proline-rich AMPs are known to target intracellular pathways. thesciencebistro.com The presence of proline residues can induce conformational flexibility or kinks in peptide chains, which can be crucial for their interaction with membranes and intracellular targets. arxiv.orgresearchgate.net
Diketopiperazine Formation and Biological Relevance of this compound Containing Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a significant class of natural products with various biological properties. mdpi.comnih.govitjfs.comresearchgate.net Cyclo(this compound) is a cyclic dipeptide formed from cysteine and proline. metabolomicsworkbench.org
Research into Cyclic Dipeptide Synthetases
Cyclic dipeptides can be formed through both non-enzymatic and enzymatic pathways. mdpi.commdpi.com In nature, DKPs are often biosynthesized from amino acids by tRNA-dependent cyclodipeptide synthases or non-ribosomal peptide synthetases. mdpi.com The presence of proline at the second position from the N-terminus in a linear peptide can facilitate cyclization and DKP formation. nih.govfrontiersin.org While the specific synthetases for cyclo(this compound) are not explicitly detailed in the search results, research into cyclic dipeptide biosynthesis highlights the enzymatic machinery involved in creating these structures from amino acid precursors. mdpi.comfrontiersin.org Methods for synthesizing cyclic peptides containing this compound sequences have been developed, including those utilizing cysteinyl prolyl ester intermediates and native chemical ligation, which can lead to diketopiperazine formation. nih.govfrontiersin.org
Bioactivity Studies (e.g., anti-quorum sensing, enzyme inhibition)
Cyclic dipeptides, including those containing proline, exhibit a wide range of bioactivities. mdpi.comnih.govitjfs.com While direct studies on the bioactivity of cyclo(this compound) are limited in the provided search results, research on other proline-containing cyclic dipeptides offers insights into potential activities. For example, cyclo(Phe-Pro) has shown anti-quorum sensing activity and can inhibit enzymes involved in the formation of amyloid-beta peptides. mdpi.comitjfs.comresearchgate.net Cyclo(Pro-Leu) has also been identified with anti-quorum sensing properties. researchgate.nettsijournals.com Cyclo(Tyr-Pro) has demonstrated anti-quorum sensing activity against Chromobacterium violaceum and Pseudomonas aeruginosa, inhibiting virulence factors. acs.orgresearchgate.net
Cyclic peptides containing the this compound sequence within a larger ring structure have been investigated for enzyme inhibition. For instance, cyclic peptides with a this compound-Gln-Leu-Tyr-Cys sequence have shown inhibitory activity against human thymidylate synthase. mdpi.com These studies suggest that the this compound moiety, either in a cyclic dipeptide or within a larger cyclic peptide, can contribute to interactions with enzymes.
Role as Metabolites and Signaling Molecules
Cyclic dipeptides are found as metabolites in various organisms, including bacteria, fungi, plants, and animals. mdpi.commdpi.comnih.govitjfs.com They can be produced through the degradation of proteins or synthesized through specific pathways. nih.govmdpi.comoup.com Some diketopiperazines, including proline-containing ones like cyclo(Phe-Pro), have been identified as quorum sensing signal molecules in bacteria, influencing cell-cell communication and behaviors like biofilm formation. mdpi.comresearchgate.netnih.govwikipedia.org
This compound Contribution to Protein Stability and Function
The this compound sequence motif, or the dipeptide this compound itself, plays significant roles in modulating protein structure, stability, and function through a variety of mechanisms. The unique properties of cysteine, particularly its thiol group capable of forming disulfide bonds, and proline, known for its conformational rigidity and propensity to induce kinks in the polypeptide backbone, combine to influence local and global protein architecture and activity. droracle.ainih.govrsc.org
One prominent role of this compound motifs is observed in heme-binding proteins. The this compound (CP) motif has been identified as a key heme-binding site in the Bach family of transcriptional repressors. jst.go.jpmdpi.comnih.govresearchgate.net In proteins like Bach1, multiple CP motifs located within intrinsically disordered regions are crucial for regulating protein activity through heme binding. jst.go.jpnih.gov Research indicates that the cysteine residue in the CP motif directly coordinates with heme, often via a 5-coordinated bond. jst.go.jp The adjacent proline residue is suggested to support this coordination and introduce a bend in the protein backbone, preventing direct contact between the backbone and the heme group. mdpi.com This structural influence of proline contributes to the specific interaction and functional outcome of heme binding. Studies on Bach1 have shown that different CP motifs within the protein can mediate distinct and overlapping functions upon heme binding, highlighting the context-dependent roles of these motifs. nih.gov
Data on heme binding affinities for Bach1 constructs containing CP motifs illustrate their functional importance. For instance, a study investigating heme binding to a 9-mer CP-motif derived from a protein showed a binding affinity (KD) in the micromolar range. researchgate.net Mutation of the cysteine residue in this motif abolished 5-coordination, while mutation of the proline reduced binding affinity, confirming the essential roles of both residues. researchgate.net
| Heme-Binding Motif | Protein Context | Binding Affinity (KD) | Coordination Mode | Reference |
| This compound (CP) motif | Bach family proteins (e.g., Bach1) | Micromolar range | 5-coordinated | jst.go.jpmdpi.comresearchgate.net |
| This compound (CP) motif | 9-mer peptide construct derived from a protein | 3.75 ± 0.77 µM | Not explicitly stated | researchgate.net |
Studies on cyclic peptides containing a this compound-Xaa-Cys sequence have explored its role as a potential chain reversal motif important for initiating protein folding. nih.gov Conformational analysis of these peptides suggests that the proline residue, along with the formation of a disulfide bond between the cysteine residues, contributes to stabilizing specific beta-turn conformations. nih.gov This highlights how the this compound arrangement can facilitate specific folding pathways.
In the context of protein function, the presence of Cys and Pro can also be critical for enzyme activity and substrate recognition. Cysteine proteases, characterized by a catalytic cysteine residue, can exhibit specificity towards substrates containing proline at certain positions. acs.orgnih.gov For example, ginger rhizome protease (GP-II), a cysteine protease, specifically cleaves peptides with proline at the P2 position. acs.orgnih.gov The S2 binding pocket of GP-II is structured to accommodate proline, demonstrating how the interaction with proline residues in a substrate is integral to the enzyme's function. acs.orgnih.gov
Furthermore, the Cys-X-X-Cys motif, frequently found in the active sites of thioredoxin family proteins, often includes a cis-proline residue nearby. rsc.org These proteins are central to cellular redox regulation and play vital roles in protein folding by catalyzing disulfide bond formation and reduction. rsc.org The cis-proline can influence the conformation of the active site, impacting the redox properties and catalytic efficiency of these enzymes. rsc.org
Research using cyclic dipeptides, including cyclo(Gly-Pro), has also provided insights into how small molecules containing the Pro residue can affect protein stability. Isothermal shift assays have shown that cyclic dipeptides can induce shifts in the thermal stability of numerous proteins, leading to both stabilization and destabilization effects. oup.comoup.com For instance, cyclo(His-Pro) was observed to significantly affect the thermal stability of dozens of proteins in Arabidopsis, with some proteins being stabilized and others destabilized. oup.comoup.com This suggests that even as part of a small molecule, the presence of proline (and in the case of this compound, the interaction with cysteine) can influence protein conformation and stability.
| Dipeptide | Effect on Protein Thermal Stability (Example from Arabidopsis study) | Number of Proteins Affected (p < 0.05) | Reference |
| Cyclo(His-Pro) | Stabilized some proteins, destabilized others | Several dozen | oup.comoup.com |
| Cyclo(Gly-Pro) | Affected thermal stability of several proteins | Several dozen | oup.comoup.com |
| Cyclo(Tyr-Asp) | Stabilized some proteins, destabilized others | Several dozen | oup.comoup.com |
The position of Cys and Pro within a protein sequence can also influence expression levels, which is indirectly related to protein stability and folding efficiency. Studies investigating the effect of amino acid substitutions at the +2 position of recombinant proteins have shown that Cys and Pro at this position can result in significantly higher expression levels compared to many other amino acids. nih.gov This suggests that the presence of Cys and Pro early in the polypeptide chain might facilitate proper folding or stability, leading to increased protein yield.
Advanced Research Methodologies and Analytical Platforms for Cys Pro Studies
High-Resolution Structural Biology Techniques
High-resolution structural techniques provide atomic-level insights into the conformation of proteins and the environment of specific amino acid residues, including cysteine. These methods are crucial for understanding how the structural context influences cysteine reactivity and function.
X-ray Protein Crystallography for Cysteine Residues in Proteins
X-ray protein crystallography is a powerful technique for determining the three-dimensional structure of proteins at high resolution. This method allows for the precise localization of amino acid residues, including cysteine, and the identification of their covalent modifications or interactions. X-ray crystallography has been used to study cysteine residues in various proteins, including catalytic cysteines in enzymes like the SARS-CoV-2 3CL Mpro, where the catalytic Cys145 forms a dyad with His41. mdpi.comiucr.org Studies have revealed that the protein microenvironment significantly influences cysteine ionization and reactivity, and crystallography can capture different oxidation states of cysteine. mdpi.comnih.gov For instance, room-temperature X-ray crystallography has shown that the catalytic Cys145 in SARS-CoV-2 3CL Mpro can be oxidized to a peroxysulfenic acid state at physiological pH, while other surface cysteines remain reduced. mdpi.comiucr.org This highlights the ability of crystallography to provide detailed information on cysteine redox states within a protein structure. Site-specific X-ray triggered photo-oxidation combined with temperature-controlled crystallography can offer insights into structural mechanisms of cysteine-dependent enzymes. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Cysteine Modifications
Cryo-Electron Microscopy (Cryo-EM) has emerged as a vital technique for determining the structures of proteins and macromolecular complexes, often complementing X-ray crystallography, especially for challenging targets. Recent studies have demonstrated the utility of cryo-EM in observing cysteine modifications. However, care must be taken when interpreting the oxidation state of cysteine residues from cryo-EM structures, as modifications can occur during grid preparation. nih.govfrontiersin.orgnih.gov Interactions of proteins with the air-water interface during grid preparation can lead to time-dependent modification of cysteine residues, potentially through oxidation by reactive oxygen species. nih.govfrontiersin.orgnih.govresearchgate.net These modifications can be linked to partial protein unfolding and subtle structural changes. nih.govresearchgate.net Strategies such as increasing the speed of grid preparation, adding reducing agents like DTT, or using continuous support films can help alleviate these modifications. nih.govfrontiersin.orgresearchgate.net Cryo-EM has been used to investigate the role of reduced cysteine residues in protein filament formation, revealing how alterations to these residues can impact filament structure. pnas.org
Mass Spectrometry (MS)-Based Proteomics for Cysteine Analysis
Mass spectrometry-based proteomics is a powerful suite of techniques for the large-scale identification, quantification, and characterization of proteins and their modifications, including those on cysteine residues. nih.govibmc.msk.ruresearchgate.net
Redox Proteomics and Cysteine Reactivity Profiling
Redox proteomics specifically focuses on studying the oxidative modifications of cysteine residues, which play a crucial role in protein function and cellular homeostasis. nih.govbohrium.commdpi.com Cysteine residues are sensitive to oxidative stress and undergo a range of reversible and irreversible oxidations. nih.govbohrium.commdpi.com MS-based proteomics approaches have been developed to identify and quantify oxidized cysteine residues on a proteome scale. nih.gov A general protocol for MS-based oxidative cysteine proteomics involves chemical labeling of reduced and oxidized cysteine residues followed by MS analysis. nih.gov Quantitative approaches include using different alkylating agents, stable isotopic labeling (e.g., SICyLIA), and resin-assisted capture combined with isobaric labeling reagents (e.g., TMT, iTRAQ, iCAT). nih.gov Irreversible cysteine oxidations are typically stable during sample processing, allowing for direct analysis. nih.gov
Cysteine reactivity profiling, a form of chemical proteomics, uses tagged chemicals that covalently react with accessible cysteine residues in native proteomes. researchgate.netnih.govspringernature.com This allows for the detection and monitoring of reactive cysteines. researchgate.net Reactivity profiling involves the purification, identification, and quantification of labeled peptides by LC-MS/MS. nih.govspringernature.com Competitive cysteine-reactive profiling strategies, such as isoTOP-ABPP, enable the ranking of cysteines by their redox sensitivity based on the loss of reactivity induced by oxidation. bohrium.commdpi.com Modified OxICAT methods can quantify the percentage of reversible cysteine oxidation. bohrium.commdpi.com These methods have been applied to study cysteine oxidation events under various conditions, identifying both known and previously uncharacterized redox-sensitive cysteines. bohrium.commdpi.com
Isothermal Shift Assay (iTSA) for Ligand-Protein Binding
The Isothermal Shift Assay (iTSA) is a method used for identifying protein targets directly bound by small molecules within living systems. nih.govbiorxiv.org It is based on the principle that ligand binding can induce alterations in protein thermal stability. nih.govmdpi.comfrontiersin.orginnovationforever.com Unlike the traditional thermal shift assay or thermal proteome profiling (TPP), which require analyzing protein solubility across multiple temperatures to determine melting curves and melting points, iTSA assesses the difference in soluble protein fraction at a single, carefully selected temperature. nih.govbiorxiv.org This simplified workflow offers increased throughput compared to TPP. biorxiv.org iTSA can detect shifts in thermal stability and has been applied to identify targets for various molecules in cell lysates and living cells. biorxiv.org While primarily used for studying ligand-protein interactions on a proteome-wide scale, the principles of thermal stability shifts upon binding could potentially be relevant for studying interactions involving Cys-Pro-containing peptides or proteins, although the application specifically to small dipeptides like this compound in isolation using iTSA is less common than for larger proteins.
Chemical Probes and Labeling Strategies for Cysteine Research
Chemical probes and labeling strategies are essential tools for studying cysteine residues, particularly their reactivity and various post-translational modifications. nih.govspringernature.comresearchgate.netmetabolomicsworkbench.orgfrontiersin.org Due to the unique nucleophilicity of the cysteinyl thiol group, it can be covalently modified by a wide range of electrophiles and through redox mechanisms. researchgate.net Activity-based protein profiling (ABPP) based on thiol-reactive probes is a common method for such analyses. researchgate.net
Various chemical probes with high affinity towards the thiol group or specific cysteine oxidative modifications have been developed for redoxome profiling. nih.gov For instance, iodoacetamide (B48618) (IAA) is a widely used cysteine-reactive chemical probe, although newer probes with complementary selectivity profiles are being developed to achieve more comprehensive proteomic profiling. researchgate.net Alkyne- or azide-tagged electrophilic probes are used in competitive proteomic profiling methods to label reactive sites like cysteines. researchgate.net These probes can then be reacted with fluorescent dyes or biotin (B1667282) tags via click chemistry for detection, enrichment, and subsequent MS analysis. researchgate.netresearchgate.netnih.gov
Quantitative thiol reactivity profiling (QTRP) is a chemoproteomic platform that utilizes a thiol-reactive probe, such as 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM), to label, enrich, and quantify the reactive cysteinome. researchgate.net This method involves labeling reactive cysteines, processing proteins into peptides, tagging probe-modified peptides with isotopically labeled reagents via click chemistry, capturing tagged peptides, and identifying/quantifying them by MS-based shotgun proteomics. researchgate.net This allows for mining sensitive cysteines and determining intrinsic cysteine reactivity in complex proteomes. researchgate.net
Specific probes have also been developed to target different cysteine oxidation states, such as sulfenic acid (-SOH) and sulfinic acid (-SO2H). nih.govnih.gov For sulfenic acid, probes like dimedone derivatives or linear β-ketoesters can be used. nih.gov For sulfinic acid, electrophilic nitrogen compounds that form stable sulfonamide adducts have been employed. nih.gov These diverse chemical probes and labeling strategies are invaluable for dissecting the complex chemistry and functional roles of cysteine residues.
Computational Biology and Bioinformatics for Predicting Cysteine and Proline Roles
Computational biology and bioinformatics play a crucial role in understanding and predicting the diverse functions and structural implications of cysteine and proline residues within peptides and proteins. These methods are particularly valuable for analyzing sequences and structures to gain insights that may be challenging to obtain experimentally.
One significant area where computational approaches are applied is the prediction of disulfide bonds formed by cysteine residues. Disulfide bonds are critical for the folding, stability, and function of many proteins, particularly those secreted to the extracellular medium. nih.gov Predicting disulfide bond connectivity helps reduce the conformational search space in protein structure prediction. nih.gov Various soft computing methods, including artificial neural networks and support vector machines (SVM), are used for this purpose. nih.gov Tools like DIpro utilize recurrent neural networks, SVM, graph matching, and regression algorithms to predict the presence, number, bonding state, and bonded pairs of disulfide bonds in a protein sequence. uci.edu These methods often incorporate evolutionary information, sequence separation of cysteine pairs, and amino acid content as features for prediction. nih.govoup.com For instance, one method combines pairwise and pattern-wise models, using bonding probabilities from the first level as input for the second level, incorporating local information and evolutionary profiles. nih.gov Another approach analyzes correlated mutation patterns in multiple sequence alignments to predict disulfide bond connectivity. oup.com This method has shown prediction accuracies of 73%, 69%, and 61% for proteins with two, three, and four disulfide bonds, respectively. oup.com DISULFIND is another server designed for predicting the disulfide bonding state and connectivity of cysteines. bio.tools Accurate prediction of disulfide-bonding networks can significantly improve ab initio structure prediction of cysteine-rich proteins. nih.gov A hierarchical order reduction protocol called Cyscon has been proposed, which first identifies confident disulfide bonds and then focuses prediction on the remaining cysteine residues using SVR training. nih.gov This method demonstrated improved accuracy compared to purely machine learning-based approaches, particularly for proteins with more than five disulfide bonds. nih.gov
Bioinformatics tools are utilized for various analyses of peptides, including those containing cysteine and proline. These tools can calculate chemical properties like molecular weight, charge, hydrophilicity, and hydrophobicity. lifetein.com They can also predict important structural characteristics. lifetein.com Databases and bioinformatics platforms provide resources for searching and analyzing peptide sequences and structures, including information on protein-peptide interactions and bioactive peptides. nih.govresearchgate.net Tools like PeptideCutter can predict potential cleavage sites for proteases and chemicals in a protein sequence, which can be influenced by the presence of proline residues. expasy.org
Furthermore, computational approaches are applied to predict the functional roles of cysteine residues beyond disulfide bonding, such as involvement in catalysis, metal binding, and post-translational modifications. acs.orgnih.govplos.org Machine learning methods are being developed to predict cysteine reactivity based on sequence information, considering features like sequence characteristics, protein disordered regions, and distance to phosphorylation sites. acs.orgnih.gov These models can help understand how factors like phosphorylation influence cysteine reactivity. nih.gov
Research findings from computational studies provide valuable insights into the behavior of cysteine and proline. For example, studies on cyclic disulfide-bridged peptides containing proline have shown that the proline residue can adopt the trans conformation of the peptidyl-prolyl bond in solution, and computational methods helped assign spectroscopic data to individual amino acids. nih.gov Computational modeling has also been used in the rational design of peptides, for instance, to predict sequences and conformations favorable for specific reactions involving cysteine and proline residues. nih.gov
The integration of computational biology and bioinformatics with experimental techniques is crucial for a comprehensive understanding of cysteine and proline roles. These methods allow for the analysis of large datasets, the prediction of structural and functional properties, and the design of peptides with desired characteristics.
Future Directions and Emerging Research Frontiers for Cys Pro
Novel Synthetic Approaches for Complex Cys-Pro Architectures
The synthesis of peptides and complex molecules incorporating the this compound motif is a critical area of ongoing development. Future research is focused on developing more efficient, stereoselective, and versatile synthetic methodologies to create complex architectures featuring this compound. This includes strategies for synthesizing cyclic peptides containing this compound, which often present synthetic challenges due to the propensity for side reactions involving the cysteine thiol group and the conformational constraints imposed by proline.
Recent work has explored sequential peptide ligation techniques that combine methods like native chemical ligation and the thioester method, utilizing a this compound ester (CPE) autoactivating unit at the C-terminus as a peptide thioester precursor. nottingham.ac.ukoup.com This approach offers flexibility in selecting condensation sites for synthesizing larger peptides, such as histone H3. nottingham.ac.uk Another method involves producing a diketopiperazine (dkp)-thioester intermediate from a cysteinyl-prolyl ester, which then undergoes rearrangement. frontiersin.org The configuration of the this compound residues in the CPE can influence the efficiency and outcome of cyclization reactions, with different configurations potentially leading to improved yields of desired cyclic peptides without significant dimer or oligomer formation. researchgate.netnih.gov
Future directions in this area include the development of novel protecting groups and coupling reagents specifically tailored for this compound containing peptides, enabling better control over reactivity and stereochemistry. Exploring solid-phase synthesis strategies that minimize side reactions and improve yields for complex this compound architectures is also a key focus. The application of enzymatic methods for this compound bond formation or modification represents another promising avenue for achieving high specificity and efficiency in synthesis.
Advanced Computational Modeling of this compound in Biological Contexts
Computational modeling plays a crucial role in understanding the behavior of this compound, particularly within complex biological environments. Future research will leverage advanced computational techniques to gain deeper insights into this compound's structure, dynamics, interactions, and reactivity.
Studies utilizing classical molecular dynamics (MD) simulations and QM/MM approaches have been employed to investigate the conformers of cyclic peptides containing the this compound-X-Cys motif in different environments, such as the gas phase and various solvents. mpg.de These studies can elucidate the effect of factors like stereochemistry on peptide conformation and solvent-peptide interactions. mpg.de
Future computational efforts will focus on:
Predicting this compound Conformation and Dynamics: Utilizing enhanced sampling techniques in MD simulations to explore the conformational landscape of this compound in diverse biological settings, including membranes and near other biomolecules.
Modeling Interactions: Employing docking and molecular mechanics methods to predict the binding affinities and interaction modes of this compound with proteins, nucleic acids, and other ligands.
Simulating Reactivity: Applying quantum mechanical calculations to study the reaction mechanisms involving the cysteine thiol, such as disulfide bond formation or modification, within the context of this compound. researchgate.net
Integrating Experimental Data: Developing computational workflows that integrate experimental data (e.g., NMR, X-ray crystallography) to refine models and improve predictive accuracy.
Large-Scale Simulations: Utilizing high-performance computing to perform simulations of larger systems containing this compound, such as its interaction with entire protein domains or within cellular environments.
These advanced computational approaches will provide valuable theoretical frameworks to complement experimental studies, aiding in the rational design of this compound-containing molecules with desired properties and understanding its roles in biological processes.
Deeper Elucidation of this compound Mediated Regulatory Mechanisms
The this compound motif is recognized for its presence in heme regulatory motifs (HRMs), where the cysteine residue often serves as a ligand for heme iron. nih.gov This interaction can regulate protein stability, activity, and localization. nih.gov Future research aims to fully elucidate the intricate mechanisms by which this compound mediates these regulatory functions.
Key areas of investigation include:
Heme Binding Dynamics: Detailed studies of the kinetics and thermodynamics of heme binding to this compound containing motifs in various protein contexts.
Conformational Changes: Investigating how heme binding to the this compound motif induces conformational changes in proteins and how these changes propagate to affect protein function or interaction with other molecules. nih.gov
Role in Protein Degradation: Further exploring the role of this compound containing HRMs in mediating proteasomal or lysosomal degradation of proteins upon heme binding. nih.gov
Identification of New HRMs: Employing bioinformatics and experimental techniques to identify novel proteins containing functional this compound-based HRMs.
Regulatory Networks: Mapping the downstream effects of this compound mediated regulation within cellular signaling networks and metabolic pathways.
Understanding these mechanisms at a molecular level is crucial for developing strategies to modulate protein function and stability for therapeutic purposes.
Exploration of this compound in Uncharted Biological Pathways and Systems
While the presence of this compound in specific contexts like HRMs is known, its potential roles in other, less explored biological pathways and systems represent a significant frontier. Future research will involve broad investigations to uncover novel functions and occurrences of this compound.
This includes:
Untargeted Metabolomics: Utilizing advanced mass spectrometry-based metabolomics to identify and quantify this compound and this compound-containing peptides in various biological samples (cells, tissues, biofluids) under different physiological and pathological conditions. researchgate.net
Proteomics and Peptidomics: Developing sensitive proteomic and peptidomic approaches to identify proteins and peptides containing the this compound sequence, particularly those that might be present at low concentrations or have rapid turnover.
Investigating Oxidative Modifications: Exploring the role of the cysteine thiol in this compound in undergoing various oxidative posttranslational modifications and how these modifications impact the function of the dipeptide or the proteins it is part of. ahajournals.orgrsc.org
Role in Redox Signaling: Investigating if this compound or this compound-containing sequences act as redox sensors or switches in specific biological processes. ahajournals.org
Exploration in Diverse Organisms: Studying the presence and function of this compound in a wider range of organisms, including bacteria, fungi, and plants, where cyclic dipeptides have been implicated in various biological activities like quorum sensing and plant growth regulation. oup.comnih.gov For example, cyclic dipeptides have been identified in plants and can affect protein thermal stability and enzyme activity. oup.comoup.com
Identifying this compound in new biological contexts will open up avenues for understanding its diverse biological roles and potential applications.
Integration of Multi-Omics Data for Comprehensive this compound Understanding
A comprehensive understanding of this compound's biological significance requires integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. Future research will focus on developing and applying sophisticated multi-omics integration strategies to gain a holistic view of this compound's involvement in biological systems. bdbiosciences.comnih.govoup.comuv.es
This involves:
Data Integration Platforms: Utilizing and developing computational platforms and algorithms capable of integrating diverse multi-omics datasets to identify correlations and relationships involving this compound. oup.comuv.es
Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) that incorporate information about this compound to identify its central or peripheral roles.
Machine Learning and AI: Applying machine learning and artificial intelligence approaches to multi-omics data to predict this compound function, identify biomarkers, and uncover complex regulatory patterns. unl.edu
Single-Cell Multi-Omics: Utilizing emerging single-cell multi-omics technologies to study the role of this compound at the resolution of individual cells, providing insights into cellular heterogeneity and specific cellular processes. bdbiosciences.comnih.gov
Linking Genotype to Phenotype: Integrating genomic data with this compound related omics data to understand how genetic variations might influence this compound levels, modifications, or the function of proteins containing this motif, and how these changes contribute to observed phenotypes or disease states. bdbiosciences.com
By integrating these diverse data types, researchers can build more complete models of biological systems and gain a deeper, systems-level understanding of this compound's multifaceted roles.
Q & A
Q. Basic Research Focus
- Sequence alignment tools (BLAST, Clustal Omega) to identify conserved this compound regions .
- Motif databases (PROSITE, Pfam) for pattern recognition .
- Molecular dynamics simulations to evaluate motif stability under physiological conditions .
How can researchers integrate multi-omics data to study this compound’s role in redox regulation?
Q. Advanced Research Focus
- Transcriptomics : Identify co-expressed genes in pathways involving this compound proteins (e.g., glycolysis, heme synthesis) .
- Proteomics : Quantify post-translational modifications (e.g., cysteine oxidation) near this compound motifs .
- Metabolomics : Profile intermediates like citrate or heme precursors to map metabolic disruptions in knockout models .
What experimental controls are critical when studying this compound’s impact on enzymatic activity?
Q. Advanced Research Focus
- Wild-type vs. mutant comparisons : Replace this compound with Ala-Pro to isolate motif-specific effects .
- Heme supplementation assays to distinguish between structural and cofactor-dependent roles .
- Time-resolved activity measurements to account for kinetic variability .
How to validate the structural presence of this compound motifs using crystallography?
Q. Basic Research Focus
- High-resolution crystallography (≤2.0 Å) to resolve cysteine and proline side chains .
- Electron density maps : Ensure unambiguous assignment of the motif, avoiding regions with poor density .
- Cross-validation with spectroscopic methods (e.g., circular dichroism) to confirm structural integrity .
How can researchers assess the evolutionary conservation of this compound motifs across species?
Q. Advanced Research Focus
- Phylogenetic analysis : Construct trees for proteins containing this compound motifs (e.g., citrate synthase) to trace evolutionary divergence .
- Selection pressure metrics (dN/dS ratios) to determine if the motif is under purifying selection .
What are common pitfalls in detecting this compound motifs via mass spectrometry?
Q. Basic Research Focus
- Peptide coverage gaps : Optimize digestion protocols (e.g., using Glu-C protease) to avoid missing motif-containing peptides .
- Post-translational modifications : Use reduction/alkylation steps to prevent cysteine oxidation artifacts .
What statistical approaches are recommended for analyzing variable expression data of this compound proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
